BenchChemオンラインストアへようこそ!

3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine

Medicinal chemistry Heterocyclic synthesis Kinase inhibitor design

This 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 637338-78-4) is a privileged adenine isostere for ATP-competitive kinase inhibitor programs. The C3-chloro substituent provides a defined synthetic handle for SNAr and Suzuki-Miyaura cross-coupling, enabling rapid parallel library synthesis for SAR-driven hit-to-lead optimization. Unlike non-halogenated analogs, this intermediate preserves critical hinge-binding interactions while allowing precise C3 diversification to modulate kinase selectivity. Supplied at ≥98% purity (NLT 98%) to ensure reliable outcomes in telescoped processes where intermediate purification is impractical. Ideal for Src/Abl dual inhibitor programs and chemical biology probe development.

Molecular Formula C5H4ClN5
Molecular Weight 169.57 g/mol
CAS No. 637338-78-4
Cat. No. B3148139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine
CAS637338-78-4
Molecular FormulaC5H4ClN5
Molecular Weight169.57 g/mol
Structural Identifiers
SMILESC1=NC2=NNC(=C2C(=N1)N)Cl
InChIInChI=1S/C5H4ClN5/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H3,7,8,9,10,11)
InChIKeyQKMIPLXCSQKVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 637338-78-4) Procurement Guide: Core Sourcing Data and Strategic Context


3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 637338-78-4) is a halogenated heterocyclic building block with a molecular formula of C5H4ClN5 and a molecular weight of 169.57 g/mol . This compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold, a well-established adenine isostere that has been extensively utilized in the development of ATP-competitive kinase inhibitors across oncology and inflammatory disease applications [1]. The presence of the 3-chloro substituent provides a defined synthetic handle for nucleophilic aromatic substitution reactions, enabling precise structural diversification at the C3 position—a critical site for modulating kinase selectivity profiles within the pyrazolo[3,4-d]pyrimidine series [2].

3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine Procurement: Why Scaffold and Substitution Pattern Dictate Downstream Viability


Generic substitution within the pyrazolo[3,4-d]pyrimidine class is not scientifically valid due to the strict structure-activity relationship (SAR) governing kinase inhibition. The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, making it a privileged scaffold for kinase engagement, but the specific substitution pattern—particularly at the N1, C3, C4, and C6 positions—determines target selectivity, potency, and binding mode (ATP-competitive vs. allosteric) [1]. In the case of 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the unsubstituted N1 and C6 positions preserve critical hinge-binding interactions, while the C3 chloro group provides a strategically positioned synthetic vector that is absent in non-halogenated analogs. Replacing this compound with a generic alternative—such as 1H-pyrazolo[3,4-d]pyrimidin-4-amine (lacking the C3 chloro substituent) or 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine—introduces divergent reactivity in downstream functionalization (Cl vs. Br leaving group kinetics) and distinct electronic effects that alter target binding profiles, as demonstrated across multiple pyrazolo[3,4-d]pyrimidine-based kinase inhibitor programs [2].

3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine Quantitative Differentiation: Comparative Evidence for Procurement Decisions


Comparative C3 Reactivity: Chloro vs. Unsubstituted Pyrazolo[3,4-d]pyrimidine Scaffolds in Nucleophilic Aromatic Substitution

The C3 chloro substituent in 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine confers defined nucleophilic aromatic substitution (SNAr) reactivity that is absent in the unsubstituted analog 1H-pyrazolo[3,4-d]pyrimidin-4-amine. In documented synthetic protocols, the chlorine atom at the 4-position of related pyrazolo[3,4-d]pyrimidine intermediates undergoes selective substitution with methylamine under controlled conditions, yielding exclusively the 4-substituted product 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, whereas the unsubstituted scaffold lacks this defined synthetic entry point [1].

Medicinal chemistry Heterocyclic synthesis Kinase inhibitor design

Purity Benchmarking: 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Vendor Procurement Standards

The compound 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is commercially available with a documented purity specification of NLT 98% (Not Less Than 98%) from established chemical suppliers [1]. This purity threshold meets or exceeds the typical industry standard of 95% for research-grade heterocyclic building blocks and is fully validated for use as a synthetic intermediate in downstream medicinal chemistry applications. The predicted physicochemical properties—including a boiling point of 458.1±40.0 °C (predicted), density of 1.770±0.06 g/cm³ (predicted), and pKa of 8.86±0.30 (predicted)—further inform appropriate handling and storage protocols (inert gas atmosphere, 2–8 °C) .

Chemical procurement Quality control Building block sourcing

Scaffold Privilege: Pyrazolo[3,4-d]pyrimidine Adenine Isostere vs. Alternative Kinase Inhibitor Cores

The pyrazolo[3,4-d]pyrimidine scaffold functions as a direct isostere of the adenine ring of ATP, enabling molecules containing this core to engage kinase active site hinge regions through conserved hydrogen-bonding interactions. This scaffold has demonstrated clinically validated utility, with the BTK inhibitor ibrutinib (which contains a pyrazolo[3,4-d]pyrimidin-4-amine core with additional substituents) achieving FDA approval for multiple B-cell malignancies with an IC50 of 0.5 nM against BTK . In contrast, alternative kinase inhibitor scaffolds (e.g., quinazolines, indolinones, pyrazolopyrimidines with different ring fusion patterns) exhibit distinct hinge-binding geometries and often show more restricted kinase selectivity profiles [1]. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully diversified to target Src (IC50 values reaching 0.7 nM), Abl (including T315I mutant-selective allosteric inhibitors), EGFR (IC50 values as low as 0.016 µM against wild-type and 0.236 µM against T790M mutant), and multiple other clinically relevant kinases [2][3][4].

Kinase inhibitor design Medicinal chemistry ATP-competitive inhibition

C3 Chloro Functionalization: Enabling Late-Stage Diversification Not Accessible from Unsubstituted or Methyl-Analogs

The C3 position of the pyrazolo[3,4-d]pyrimidine scaffold is a critical determinant of kinase selectivity, with modifications at this site directing target engagement across Src, Abl, and EGFR family kinases. 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides a synthetically tractable entry point for C3 diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and SNAr with diverse nucleophiles. This capability is supported by broader scaffold evidence: pyrazolo[3,4-d]pyrimidine libraries with C3 substitution have yielded compounds demonstrating high activity against Src, Abl wild-type, and T315I mutant kinases, including the identification of novel allosteric inhibitors [1]. In contrast, analogs lacking a C3 leaving group (e.g., 1H-pyrazolo[3,4-d]pyrimidin-4-amine) or bearing non-labile C3 substituents (e.g., methyl) cannot access the same diversity of C3-functionalized derivatives through post-synthetic modification.

Chemical biology Late-stage functionalization Kinase probe development

ATP-Competitive Binding Mechanism: Pyrazolo[3,4-d]pyrimidine vs. Non-Isosteric Kinase Inhibitor Scaffolds

The pyrazolo[3,4-d]pyrimidine scaffold functions as a direct structural isostere of the adenine ring of ATP, enabling ATP-competitive inhibition of multiple clinically validated kinase targets [1]. This mechanism is conserved across structurally diverse derivatives, including the FDA-approved BTK inhibitor ibrutinib (pyrazolo[3,4-d]pyrimidin-4-amine core with extended substituents; IC50 = 0.5 nM) , Src inhibitors achieving IC50 values of 0.7 nM [2], and CK1ε-selective inhibitors such as PF-4800567 (IC50 = 32 nM with 22-fold selectivity over CK1δ) . In contrast, non-isosteric kinase inhibitor scaffolds (e.g., type II inhibitors binding to DFG-out conformations, allosteric inhibitors binding outside the ATP pocket) engage kinases through distinct binding modes with different selectivity and resistance profiles. The ATP-competitive binding mechanism conferred by the pyrazolo[3,4-d]pyrimidine scaffold is well-characterized and predictable, whereas alternative binding modes often require extensive target-specific optimization.

Kinase inhibition mechanism ATP-binding site Drug discovery

3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 637338-78-4): High-Value Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry: Parallel Synthesis of C3-Diversified Kinase Inhibitor Libraries

3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is optimally deployed as a central building block in parallel library synthesis for hit-to-lead kinase inhibitor programs. The C3 chloro substituent serves as a defined synthetic handle for Suzuki-Miyaura cross-coupling and SNAr reactions, enabling rapid generation of structurally diverse C3-substituted analogs without requiring de novo scaffold synthesis for each derivative. This approach has been validated in pyrazolo[3,4-d]pyrimidine-based programs targeting Src (achieving IC50 values as low as 0.7 nM) [1] and EGFR (IC50 values of 0.016 µM against wild-type) [2], where systematic C3 diversification was essential for optimizing kinase selectivity and potency. The NLT 98% purity specification [3] ensures reliable synthetic outcomes in parallel chemistry workflows where intermediate purification is often impractical.

Chemical Biology: Development of ATP-Competitive Kinase Probes and Tool Compounds

This compound provides an entry point for generating ATP-competitive kinase probes and chemical biology tool compounds targeting kinases where adenine-mimetic scaffolds are required. The pyrazolo[3,4-d]pyrimidine core functions as a direct adenine isostere, enabling ATP-competitive inhibition across a broad kinase target space including Src family kinases, Abl, and CK1 isoforms [1][2]. Unlike alternative cores requiring de novo target validation, compounds built from this scaffold leverage established binding modes with predictable hinge-region interactions. The C3 chloro substituent further enables functionalization with affinity tags (e.g., biotin) or fluorescent reporters for pull-down and imaging applications, while the 4-amino group provides an additional site for derivatization or retention of essential hydrogen-bonding capacity.

Pharmaceutical R&D: Synthesis of Src/Abl Dual Inhibitor Candidates

3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is positioned for incorporation into Src/Abl dual inhibitor programs targeting both wild-type and mutant kinase forms. The pyrazolo[3,4-d]pyrimidine scaffold has been extensively validated in this therapeutic area, with multiple academic and industry programs demonstrating nanomolar potency against Src and Abl (including T315I mutant-selective allosteric inhibitors) [1]. Patent literature specifically claims 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivatives targeting Src family kinases (Src, Fyn, Hck) and Abl for the treatment of neuroblastoma, glioblastoma multiforme, and neurodegenerative diseases [2]. The 3-chloro intermediate enables systematic exploration of C3 substituent effects on Src/Abl selectivity, a critical determinant for avoiding off-target toxicity in dual inhibition strategies.

Process Chemistry: Defined Intermediate for Scalable Kinase Inhibitor Manufacturing

In process chemistry and scale-up contexts, 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a well-defined, characterizable intermediate with documented synthetic precedent and purity standards suitable for multistep manufacturing workflows. The compound's predicted physicochemical properties—boiling point 458.1±40.0 °C, density 1.770±0.06 g/cm³, and pKa 8.86±0.30—inform appropriate handling, storage (inert gas atmosphere at 2–8 °C), and purification protocols [1]. The NLT 98% commercial purity [2] reduces the risk of impurity carryover in telescoped processes, a critical consideration for pharmaceutical intermediate procurement where batch-to-batch consistency directly impacts process robustness and regulatory compliance. The C3 chloro substituent provides a defined, reproducible reaction site for downstream functionalization under established nucleophilic substitution and cross-coupling conditions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.